3,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of 211.73 g/mol. This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is notable for its presence in various natural products and therapeutic agents. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability in various applications .
This compound belongs to the class of isoquinoline alkaloids, which are significant in medicinal chemistry due to their diverse biological activities. Isoquinoline derivatives have been explored for their potential therapeutic effects against various diseases, including neurodegenerative disorders and cancer . The compound is cataloged under the Chemical Abstracts Service number 1820707-18-3, facilitating its identification in chemical databases.
The synthesis of 3,3,7-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves several key steps:
These methods ensure high yields and purity of the final product suitable for research and industrial applications.
The molecular structure of 3,3,7-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be described as follows:
3,3,7-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 3,3,7-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its role as a precursor for various bioactive alkaloids. As part of the broader class of tetrahydroisoquinolines:
Isoquinoline derivatives have shown potential in treating conditions such as neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
The physical properties of 3,3,7-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride include:
Chemical properties include its reactivity in various organic reactions as mentioned previously.
The applications of 3,3,7-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride span several fields:
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has evolved from a structural curiosity to a privileged motif in medicinal chemistry. Early interest emerged in the 1970s with the isolation of naphthyridinomycin (1974), the first THIQ-containing antitumor antibiotic, which demonstrated the scaffold’s capacity for complex bioactivity [1]. This discovery catalyzed four decades of research into THIQ-based antitumor agents, leading to the characterization of quinocarcin, saframycins, and cyanocycline families. By the 1980s, neurochemical studies identified endogenous TIQs like 1-methyl-THIQ (1MeTIQ) in mammalian brains, revealing their roles in dopamine metabolism and neuroprotection [6]. Clinically, THIQ derivatives diversified beyond oncology: praziquantel (anthelmintic), quinapril (antihypertensive), and apomorphine (anti-Parkinsonian) exemplify the scaffold’s therapeutic versatility. The 2020s witnessed refined target engagement, with synthetic THIQs developed as selective serotonin receptor ligands (e.g., 5-HT6 partial agonists) and α2-adrenergic modulators [3] [10].
Table 1: Evolution of THIQ-Based Therapeutics
Era | Milestone Compound | Therapeutic Area | Impact |
---|---|---|---|
1970s | Naphthyridinomycin | Antitumor antibiotics | Validated THIQ as bioactive scaffold |
1980–2000 | Quinapril, Praziquantel | Cardiovascular/antiparasitic | Early clinical THIQ derivatives |
2000–2020 | Trabectedin, Lurbinectedin | Oncology (DNA interactors) | FDA-approved alkaloid-derived drugs |
2020s | Pellotine analogs | CNS (5-HT6/7 modulators) | Receptor-targeted synthetic THIQs |
THIQ alkaloids bifurcate into catechol-type (e.g., norsalsolinol, salsolinol) and non-catechol (e.g., 1MeTIQ, anhalinine) classes based on phenolic substitutions [6]. Biogenetically, they arise via:
Fig. 1: Biogenic Pathways of Representative THIQs
Phenethylamine → [Enzymatic cyclization] → Tetrahydroisoquinoline core ↓ Dopamine + Aldehyde → [Pictet-Spengler] → Catechol-type TIQ (e.g., Norsalsolinol) ↓ 2-Phenethylamine + Pyruvate → [1MeTIQase] → 1-Methyl-TIQ (Non-catechol)
Methyl groups critically fine-tune THIQ pharmacology through steric, electronic, and metabolic mechanisms:
Table 2: Methylation Effects on THIQ Bioactivity
Substituent Position | Representative Compound | Key Pharmacological Effect | Mechanistic Basis |
---|---|---|---|
1-N-Methyl | 1MeTIQ | Neuroprotection (dopaminergic neurons) | MAO inhibition, ROS scavenging |
3,3-Dimethyl | MC70 analogs | P-glycoprotein inhibition (MDR reversal) | Conformational restraint enhancing binding |
7-Methyl | PMMA-CR* | Serotonin receptor modulation | Electronic perturbation of aromatic pharmacophore |
2,2-Dimethyl | Antioxidant TMQ** | Radical scavenging (industrial stabilizers) | Steric protection of amine group |
*Synthetic THIQ analog of para-methoxymethamphetamine [3] **2,2,4-Trimethyl-1,2-dihydroquinoline (industrial antioxidant) [9]
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1